molecular formula C22H29N3O2 B6126249 N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide

N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide

Katalognummer B6126249
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: ZJVMXBFYBBMUGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as BZP and is known to exhibit a range of biochemical and physiological effects. In

Wirkmechanismus

BZP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It inhibits the reuptake of these neurotransmitters, leading to increased levels of serotonin and dopamine in the synaptic cleft. This leads to a range of biochemical and physiological effects such as increased mood, decreased anxiety, and increased cognitive function.
Biochemical and Physiological Effects:
BZP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased mood and decreased anxiety. BZP has also been shown to increase cognitive function and improve memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

BZP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it has not been extensively studied in human clinical trials, making it difficult to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the study of BZP. One direction is to further investigate its potential therapeutic applications in the treatment of anxiety, depression, and neurodegenerative diseases. Another direction is to study its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to determine the safety and efficacy of BZP in human clinical trials.
In conclusion, N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It exhibits a range of biochemical and physiological effects and has several potential applications in scientific research. Further research is needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.

Synthesemethoden

BZP can be synthesized by reacting N-benzylpiperazine with 3-(2-hydroxyethyl)-1-piperazine and 4-bromomethylbenzoic acid. The reaction takes place in the presence of a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

BZP has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anxiolytic and antidepressant properties in animal models, making it a potential candidate for the treatment of anxiety and depression. BZP has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[4-[[4-benzyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-18(27)23-21-9-7-20(8-10-21)15-24-12-13-25(22(17-24)11-14-26)16-19-5-3-2-4-6-19/h2-10,22,26H,11-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVMXBFYBBMUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.